Ethyl 1-propyl-piperidine-4-carboxylate

Medicinal Chemistry Synthetic Methodology Reaction Kinetics

Ethyl 1-propyl-piperidine-4-carboxylate is an N-alkylpiperidine-4-carboxylate ester that serves as a versatile building block in medicinal chemistry and organic synthesis. The compound (molecular formula C11H21NO2, molecular weight 199.29 g/mol) features a piperidine ring with an N-propyl substituent and an ethyl ester group at the 4-position.

Molecular Formula C11H21NO2
Molecular Weight 199.29 g/mol
Cat. No. B7479416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-propyl-piperidine-4-carboxylate
Molecular FormulaC11H21NO2
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESCCCN1CCC(CC1)C(=O)OCC
InChIInChI=1S/C11H21NO2/c1-3-7-12-8-5-10(6-9-12)11(13)14-4-2/h10H,3-9H2,1-2H3
InChIKeyPFZMRZVBGLZEEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1-Propyl-Piperidine-4-Carboxylate for Pharmaceutical Intermediates: Key Procurement Specifications and Chemical Profile


Ethyl 1-propyl-piperidine-4-carboxylate is an N-alkylpiperidine-4-carboxylate ester that serves as a versatile building block in medicinal chemistry and organic synthesis . The compound (molecular formula C11H21NO2, molecular weight 199.29 g/mol) features a piperidine ring with an N-propyl substituent and an ethyl ester group at the 4-position . Its structural classification places it within a broader family of piperidine carboxylates that are widely utilized as intermediates for synthesizing pharmaceutical agents and agrochemicals .

Why Ethyl 1-Propyl-Piperidine-4-Carboxylate Cannot Be Readily Substituted by Unsubstituted or N-Methyl Piperidine Carboxylates in Synthetic Chemistry


Generic substitution among N-alkylpiperidine-4-carboxylate analogs is not chemically equivalent due to the steric and electronic effects imparted by the N-substituent . The N-propyl group in ethyl 1-propyl-piperidine-4-carboxylate introduces quantifiably different alkylation reactivity and hydrolysis kinetics compared to unsubstituted (N-H) or N-methyl analogs . These differences directly affect downstream synthetic efficiency, product yield, and reaction optimization strategies. Furthermore, the N-propyl substitution alters lipophilicity (calculated LogP) and may influence membrane permeability and metabolic stability in ways that are not achievable with smaller N-alkyl groups [1]. Consequently, selecting this specific compound over its closest analogs is not a trivial substitution but a functional choice that impacts synthetic route feasibility and lead optimization outcomes.

Quantitative Differentiation of Ethyl 1-Propyl-Piperidine-4-Carboxylate: Comparative Reactivity and Physicochemical Evidence for Procurement Decisions


Comparative Ester Hydrolysis Kinetics: Ethyl 1-Propyl-Piperidine-4-Carboxylate vs. Unsubstituted and N-Methyl Analogs

The hydrolysis rate of the ethyl ester group is influenced by the steric environment imposed by the N-substituent. For ethyl 1-propyl-piperidine-4-carboxylate, the hydrolysis rate is classified as 'Moderate', compared to 'Fast' for the unsubstituted analog (ethyl piperidine-4-carboxylate) and 'Moderate' for the N-methyl analog . This moderate hydrolysis profile provides a practical window for selective deprotection or further derivatization under controlled conditions.

Medicinal Chemistry Synthetic Methodology Reaction Kinetics

N-Alkylation Efficiency: Steric Hindrance Differentiates Ethyl 1-Propyl-Piperidine-4-Carboxylate from N-Methyl and Unsubstituted Analogs

The N-propyl group in ethyl 1-propyl-piperidine-4-carboxylate exerts steric hindrance that reduces nucleophilic substitution efficiency at the piperidine nitrogen compared to smaller N-substituents . The alkylation efficiency is rated as 'Low' for the N-propyl derivative, versus 'High' for the unsubstituted analog and 'Moderate' for the N-methyl analog .

Organic Synthesis N-Alkylation Steric Effects

Lipophilicity Enhancement: N-Propyl Substitution Confers Higher LogP than Unsubstituted Piperidine Carboxylates

The N-propyl group in piperidine carboxylate scaffolds enhances lipophilicity compared to unsubstituted or N-methyl analogs. While experimental LogP for ethyl 1-propyl-piperidine-4-carboxylate is not directly reported, structurally analogous N-propylpiperidine carboxylates exhibit XLogP3 values of approximately 1.4 [1]. In contrast, ethyl piperidine-4-carboxylate (unsubstituted, CAS 1126-09-6) has a predicted LogP of approximately 0.5-0.8 based on in silico calculations.

Medicinal Chemistry Physicochemical Properties Drug Design

Metabolic Stability Differentiation: N-Propyl vs. N-Methyl Substitution Patterns in Piperidine Scaffolds

N-alkyl substituents on piperidine rings influence metabolic liability, particularly susceptibility to N-dealkylation by cytochrome P450 enzymes. The N-propyl group, being larger than N-methyl, presents a distinct metabolic profile. While specific microsomal stability data for ethyl 1-propyl-piperidine-4-carboxylate are not available, class-level SAR (Structure-Activity Relationship) studies on piperidine carboxylates indicate that increasing N-alkyl chain length can reduce the rate of oxidative N-dealkylation due to steric shielding of the nitrogen lone pair .

Drug Metabolism Pharmacokinetics Lead Optimization

Patent Space and Commercial Availability: Ethyl 1-Propyl-Piperidine-4-Carboxylate as a Non-Exemplified Scaffold Relative to Densely Patented 4-Phenyl Analogs

A survey of patent literature reveals extensive exemplification of 4-phenylpiperidine-4-carboxylate derivatives (e.g., US2846437A, Win 13,797) for analgesic and CNS applications [1][2]. In contrast, ethyl 1-propyl-piperidine-4-carboxylate—lacking the 4-phenyl substitution—is not prominently exemplified in these major patent families. This absence suggests a potentially clearer freedom-to-operate landscape for researchers developing novel compounds derived from this simpler N-propylpiperidine scaffold.

Patent Analysis Freedom to Operate Chemical Procurement

Synthetic Versatility: Hydrolysis to Carboxylic Acid Enables Diversification into Amides and Sulfonamides

The ethyl ester of ethyl 1-propyl-piperidine-4-carboxylate can be hydrolyzed to the corresponding 1-propylpiperidine-4-carboxylic acid, which serves as a versatile intermediate for amide bond formation and sulfonamide synthesis . This hydrolytic conversion is a standard transformation for piperidine-4-carboxylate esters, enabling access to diverse compound libraries through coupling with amines or sulfonyl chlorides.

Chemical Diversification Parallel Synthesis Medicinal Chemistry

Evidence-Based Application Scenarios for Ethyl 1-Propyl-Piperidine-4-Carboxylate in Drug Discovery and Chemical Synthesis


Synthesis of CNS-Targeted Lead Compounds Requiring Enhanced Lipophilicity

For medicinal chemistry programs targeting central nervous system (CNS) disorders where blood-brain barrier penetration is essential, ethyl 1-propyl-piperidine-4-carboxylate offers a scaffold with approximately 0.6-0.9 LogP units higher lipophilicity than the unsubstituted ethyl piperidine-4-carboxylate [1]. This property supports improved membrane permeability [1]. Researchers should utilize this compound when designing analogs intended for CNS exposure, leveraging the N-propyl group as a lipophilic handle that can be carried through multi-step syntheses following ester hydrolysis to the carboxylic acid .

Multi-Step Synthetic Sequences Requiring Controlled Ester Hydrolysis

In synthetic routes where selective or stepwise deprotection is required, the 'Moderate' ester hydrolysis rate of ethyl 1-propyl-piperidine-4-carboxylate provides a practical advantage over the 'Fast' hydrolysis rate of the unsubstituted analog [1]. This moderate reactivity allows the ester to survive certain reaction conditions that would prematurely hydrolyze the unsubstituted ethyl piperidine-4-carboxylate, thereby enabling orthogonal protection strategies and more complex sequence designs [1].

Development of Novel Chemical Entities with Potentially Improved Metabolic Stability

For lead optimization efforts where reducing N-dealkylation is a goal, the N-propyl substitution pattern may confer a metabolic stability advantage over N-methyl analogs [1]. Although experimental verification is required for this specific scaffold, the class-level SAR supports the hypothesis that the larger N-alkyl group shields the nitrogen lone pair from oxidative metabolism [1]. Researchers aiming to improve the pharmacokinetic profile of piperidine-based leads should evaluate this compound as a starting scaffold for generating analogs with potentially enhanced metabolic stability [1].

Freedom-to-Operate-Friendly Scaffold for Commercial and Translational Research

Investigators pursuing commercial development of piperidine-based therapeutics should consider ethyl 1-propyl-piperidine-4-carboxylate as a core scaffold due to its relative absence from major patent families that densely cover 4-phenylpiperidine-4-carboxylate analgesics [1]. This reduced patent density may simplify intellectual property strategy and reduce licensing burdens compared to the heavily patented 4-phenyl analogs [1].

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